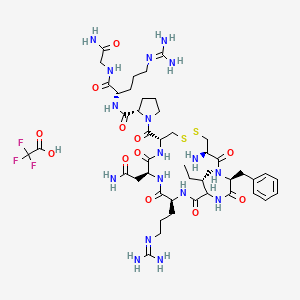

(Arg8)-Conopressin G trifluoroacetate

Description

Properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71N17O10S2.C2HF3O2/c1-3-23(2)34-41(70)56-27(13-8-16-53-44(50)51)37(66)58-29(19-32(46)62)38(67)59-30(22-73-72-21-25(45)35(64)57-28(39(68)60-34)18-24-10-5-4-6-11-24)42(71)61-17-9-14-31(61)40(69)55-26(12-7-15-52-43(48)49)36(65)54-20-33(47)63;3-2(4,5)1(6)7/h4-6,10-11,23,25-31,34H,3,7-9,12-22,45H2,1-2H3,(H2,46,62)(H2,47,63)(H,54,65)(H,55,69)(H,56,70)(H,57,64)(H,58,66)(H,59,67)(H,60,68)(H4,48,49,52)(H4,50,51,53);(H,6,7)/t23-,25-,26-,27-,28-,29-,30-,31-,34?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHQBOSXXFECJK-UTFRWJAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72F3N17O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130836-24-7 | |

| Record name | 130836-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Biological Activities

- Vasopressor Effects : Similar to vasopressin, (Arg8)-Conopressin G has been shown to exert vasopressor effects, making it a candidate for studies related to blood pressure regulation and cardiovascular function. Research indicates that it may influence vascular smooth muscle contraction through G-protein coupled receptor pathways .

- Neurotransmission Modulation : This compound is implicated in modulating neurotransmission and neuroendocrine functions, which can be significant for understanding conditions such as anxiety, depression, and other neuropsychiatric disorders. Studies suggest that it may enhance neurogenesis and promote neuronal survival under stress conditions .

- Antimicrobial Properties : Preliminary studies indicate that conopressins may possess antimicrobial activities, potentially offering new avenues for treating infections caused by resistant bacterial strains .

Pharmacological Studies

(Arg8)-Conopressin G is utilized in pharmacological research to explore its effects on various biological systems. Its ability to activate specific receptors allows researchers to investigate its role in signal transduction pathways and its potential therapeutic applications.

Neuroscience Research

The compound is valuable in neuroscience for studying the effects of neuropeptides on behavior and physiology. It can be used in animal models to assess its impact on learning, memory, and stress responses.

Peptide Therapeutics Development

As a peptide therapeutic, (Arg8)-Conopressin G has potential applications in treating metabolic disorders, including obesity and diabetes. Its ability to modulate appetite and energy balance makes it a candidate for developing anti-obesity drugs .

Case Studies

Comparison with Similar Compounds

Structural and Functional Similarities

Key Compounds for Comparison:

(Arg8)-Conopressin G trifluoroacetate

Aplysia vasotocin (apVT)

[Arg8]-Vasopressin trifluoroacetate

(d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin trifluoroacetate

Table 1: Structural and Functional Comparison

Receptor Specificity and PTM Sensitivity

- (Arg8)-Conopressin G vs. apVT: Despite identical sequences, conopressin G is venom-derived, while apVT is endogenous to Aplysia. Both activate apVTR1 and apVTR2, but PTM sensitivity differs: apVTR2 is less tolerant of PTM disruptions than apVTR1 .

- [Arg8]-Vasopressin trifluoroacetate : Targets mammalian vasopressin receptors (V1a, V2) rather than invertebrate apVTRs. The Arg<sup>8</sup> substitution increases antidiuretic potency compared to native vasopressin .

- (d(CH2)5<sup>1</sup>,Tyr(Me)<sup>2</sup>,Arg<sup>8</sup>)-Vasopressin : Structural modifications (e.g., methylated tyrosine) enhance selectivity for V1a receptors, making it a potent antagonist .

Functional Studies and Residue Importance

- Alanine Substitution in apVT : Residues critical for apVTR activation include Cys<sup>1</sup>, Pro<sup>7</sup>, and Arg<sup>8</sup>. Disruption of the disulfide bond or C-terminal amidation abolishes receptor activity .

- Comparison with Vasopressin Analogs: Unlike (Arg8)-Conopressin G, vasopressin analogs like [Arg8]-vasopressin lack PTMs (e.g., amidation) but retain high receptor affinity due to Arg<sup>8</sup> positioning .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing (Arg8)-Conopressin G trifluoroacetate is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides stepwise on a resin support.

- Resin Loading and Chain Assembly : The peptide chain is assembled on a resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially coupled to the growing chain. For (Arg8)-Conopressin G, the sequence includes arginine at position 8, requiring careful protection of side chains.

- Cleavage and Deprotection : After chain assembly, trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and simultaneously remove protecting groups from side chains. This step results in the peptide being released in its trifluoroacetate salt form.

Peptide Folding and Disulfide Bridge Formation

(Arg8)-Conopressin G contains cysteine residues that form a disulfide bridge critical for its biological activity.

- Oxidative Folding : The linear peptide is dissolved in a buffered solution (e.g., 50 mM Tris-HCl, pH 8) at low concentration (~0.2 mM) to promote correct folding.

- Disulfide Bond Formation : Oxidation is induced by adding a mild oxidizing agent such as 7 equivalents of 2,2'-dithiodipyridine (DTP) in methanol. This promotes the formation of the intramolecular disulfide bond between cysteine residues.

- Reaction Monitoring and Completion : The reaction is monitored until complete, after which the mixture is acidified to pH 3 to stabilize the folded peptide.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is essential to isolate the correctly folded peptide and remove impurities.

- RP-HPLC Conditions : The crude peptide mixture is purified using a C18 reversed-phase column. A gradient of acetonitrile in acidic aqueous solution (e.g., 0.05% HCl or 7.5 mM TFA) is applied to separate peptides based on hydrophobicity.

- Fraction Collection and Analysis : Fractions are collected and analyzed for purity using analytical RP-HPLC and mass spectrometry (MS). Pure fractions are combined and lyophilized.

- Yields : Amidated peptides like (Arg8)-Conopressin G typically yield higher purity and quantity (up to 70%) compared to acid-terminated versions due to better stability during synthesis and folding.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Solid-Phase Peptide Synthesis | Stepwise assembly of amino acids on resin using Fmoc chemistry | Fmoc-amino acids, resin, coupling agents | Linear protected peptide on resin |

| Cleavage and Deprotection | Release peptide from resin and remove protecting groups | Trifluoroacetic acid (TFA) | Crude peptide in TFA salt form |

| Oxidative Folding | Formation of disulfide bond between cysteines | 50 mM Tris-HCl pH 8, 7 eq. DTP in MeOH | Folded peptide with correct disulfide bridge |

| Purification | Isolation of pure peptide by reversed-phase HPLC | C18 column, acetonitrile gradient, TFA or HCl | High purity peptide fractions |

| TFA Salt Exchange (Optional) | Replacement of TFA counterions with acetate or hydrochloride for biological compatibility | Ion exchange, purification steps | Peptide with improved biological assay suitability |

Research Findings and Considerations

- The synthesis of (Arg8)-Conopressin G and related conopressins has been optimized for yield and purity, with amidated forms showing better stability and folding efficiency.

- Mass spectrometry analysis confirms the molecular mass and purity of synthetic peptides, ensuring structural fidelity to natural analogs.

- The removal or exchange of TFA salts is critical for accurate biological evaluation, as residual TFA can alter peptide behavior and assay results.

- The oxidative folding conditions are finely tuned to maximize correct disulfide bond formation, which is essential for receptor binding and activity.

Q & A

Basic Research Questions

Q. How is the structural integrity of (Arg8)-Conopressin G trifluoroacetate confirmed in synthetic protocols?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Electronic Circular Dichroism (ECD) are critical for structural validation. NMR (¹H, ¹³C) identifies proton and carbon environments, confirming bond connectivity and purity, while ECD compares experimental spectra with computational models (e.g., B3LYP/6-31G) to resolve absolute configurations . For example, trifluoroacetate salts of complex alkaloids like discorhabdin derivatives are analyzed using ECD to distinguish stereoisomers .

Q. What chromatographic methods are recommended for analyzing (Arg8)-Conopressin G trifluoroacetate purity?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Mobile phases often include trifluoroacetic acid (TFA) to improve peak resolution. For polymeric conjugates, Gel Permeation Chromatography (GPC) with potassium trifluoroacetate in hexafluoroisopropanol (HFIP) ensures accurate molecular weight determination. Pre-column filtration (0.2 μm PTFE) and calibration with PEG standards minimize artifacts .

Q. How should trifluoroacetate counterion interference be mitigated in mass spectrometry (MS) studies?

- Methodological Answer: Trifluoroacetate adducts can suppress ionization in MS. Desalting via solid-phase extraction (SPE) or dialysis is recommended. Alternatively, substitute TFA with volatile ion-pairing agents (e.g., formic acid) in LC-MS workflows. Signal-to-noise ratios improve when trifluoroacetate concentrations are reduced below 0.01% (v/v) .

Advanced Research Questions

Q. How do researchers address discrepancies in trifluoroacetate quantification across analytical techniques (e.g., ion chromatography vs. NMR)?

- Methodological Answer: Cross-validation using complementary methods resolves discrepancies. For example, ion chromatography (IC) detects trifluoroacetate at 0.5 ppb sensitivity in environmental samples, while ¹⁹F NMR quantifies it in synthetic mixtures. Calibration curves must account for matrix effects (e.g., salt content in biological samples). CF₃ signals in X-ray Photoelectron Spectroscopy (XPS) can also quantify surface-bound trifluoroacetate .

Q. What factors influence the stability of (Arg8)-Conopressin G trifluoroacetate under varying experimental conditions?

- Methodological Answer: Stability depends on pH, temperature, and solvent composition. Trifluoroacetate hydrolyzes slowly in aqueous buffers (t₁/₂ > 6 months at pH 7), but degradation accelerates under alkaline conditions (pH > 9) or elevated temperatures (>40°C). Use stability-indicating assays (e.g., IC or LC-MS) to monitor decomposition products like difluoroacetic acid .

Q. How can researchers optimize synthetic yields while minimizing trifluoroacetate byproduct formation?

- Methodological Answer: Kinetic control during coupling reactions (e.g., peptide synthesis) reduces byproducts. Use low equivalents of TFA (1.1–1.5 eq) and scavengers (e.g., triisopropylsilane) to quench excess reagent. Post-synthesis purification via preparative HPLC with gradient elution (0.1% TFA in acetonitrile/water) isolates the target compound .

Q. What are the implications of trifluoroacetate persistence in environmental and biological systems?

- Methodological Answer: Trifluoroacetic acid (TFA) is recalcitrant in groundwater and bioaccumulates in plants. Researchers must evaluate ecotoxicological risks using model organisms (e.g., Daphnia magna LC₅₀ studies). In vitro assays should include controls for TFA-mediated cytotoxicity, as concentrations >10 μM can alter cell membrane permeability .

Data Analysis and Contradiction Resolution

Q. How should conflicting data on trifluoroacetate toxicity in cellular assays be interpreted?

- Methodological Answer: Discrepancies often arise from solvent carryover (e.g., residual TFA in DMSO stocks). Quantify TFA via ¹⁹F NMR in test solutions and normalize cell viability data to actual exposure levels. Meta-analyses of peer-reviewed studies (e.g., J. Toxicol. Environ. Health) reveal species- and cell type-specific sensitivities .

Q. What strategies validate the specificity of trifluoroacetate detection in complex matrices (e.g., biological fluids)?

- Methodological Answer: Isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled trifluoroacetate internal standards improves specificity. For environmental samples, preconcentration via lyophilization or solid-phase extraction (SPE) enhances IC sensitivity. Cross-reactivity with other carboxylates (e.g., acetate) is minimized using anion-exchange columns with hydroxide eluents .

Tables for Key Methodological Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.